Ethyl 3-aminobenzoate
Overview
Description
Ethyl 3-aminobenzoate, also known as the ethyl ester of 3-aminobenzoic acid, is a clear yellow to light brown liquid or low melting compound . It is mainly used as an anesthetic for fish . It is also used for the euthanasia of all fish species, especially zebrafish, which is commonly used in research .
Synthesis Analysis
Ethyl 3-aminobenzoate can be prepared from 3-aminobenzoic acid and ethanol by Fischer esterification . More detailed synthesis methods and analysis can be found in relevant scientific papers .Molecular Structure Analysis
The linear formula of Ethyl 3-aminobenzoate is H2NC6H4CO2C2H5 . The molecular weight is 165.19 . More detailed molecular structure information can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
Ethyl 3-aminobenzoate belongs to the class of ester-type anaesthetics . More detailed chemical reaction analysis can be found in relevant scientific papers .Physical And Chemical Properties Analysis
Ethyl 3-aminobenzoate is a clear yellow to light brown liquid or low melting compound . It is soluble in ethanol, chloroform, or ether, slightly soluble in fatty oil, and slightly soluble in water .Scientific Research Applications
Thermal and Structural Properties : Ledo et al. (2019) conducted calorimetric experiments and computational calculations on ethyl 3-aminobenzoate to determine its standard molar enthalpies of formation in the gaseous phase. This study contributes to understanding the thermal properties and stability of ethyl 3-aminobenzoate, which is crucial for its practical applications in different fields (Ledo et al., 2019).
Environmental Behavior and Photocatalytic Profile : A study by Li et al. (2017) investigated the environmental behavior of ethyl 4-aminobenzoate (Et-PABA), a closely related compound to ethyl 3-aminobenzoate. This research explored its occurrence in environmental waters and evaluated its transformation products and environmental fate, providing insights into the ecological impact and degradation pathways of these compounds (Li et al., 2017).
Synthesis and Pharmaceutical Applications : França et al. (2020) focused on the continuous-flow synthesis of benzocaine, which is ethyl p-aminobenzoate, a derivative of ethyl 3-aminobenzoate. This work is relevant for its widespread use in the pharmaceutical industry as an anesthetic. The study highlights optimized methodologies for its production, demonstrating its importance in pharmaceutical manufacturing (França et al., 2020).
Methemoglobinemia Risk in Medical Procedures : Kuschner et al. (2000) reported a case of methemoglobinemia associated with the use of benzocaine (ethyl aminobenzoate) in a healthy research participant during a bronchoscopy. This study underscores the medical implications and risks of using ethyl aminobenzoate derivatives in clinical settings (Kuschner et al., 2000).
Olfactory Properties in Winemaking : Moio and Etiévant (1995) identified ethyl anthranilate (ethyl 2-aminobenzoate) and related compounds in Burgundy Pinot noir wines. This research highlights the significance of these compounds in contributing to the flavor quality of wines, demonstrating their applications in the food and beverage industry (Moio & Etiévant, 1995).
Polymer Research and Conductivity Studies : Moghadam et al. (2010) conducted a study on the copolymerization of ethyl 3-aminobenzoate with aniline, exploring its effects on chain structure, conductivity, and redox properties of the copolymer. This research is pertinent to advancements in polymer science and material engineering (Moghadam et al., 2010).
Vibrational Modes and Molecular Structure : Longarte et al. (2000) conducted a theoretical and experimental study on ethyl p-aminobenzoate to understand its conformers, vibrational bands, and structures. Such studies are vital for comprehending the molecular behavior and potential applications of these compounds in various fields (Longarte et al., 2000).
Applications in the Synthesis of Novel Compounds : Various research, such as the work by Soršak et al. (1998) and Aleksanyan et al. (2013), demonstrates the use of ethyl 3-aminobenzoate in the synthesis of complex organic compounds. These studies contribute to the development of new pharmaceuticals, polymers, and other advanced materials (Soršak et al., 1998), (Aleksanyan et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBYSBVJIMENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50930-41-1 (hydrochloride), 886-86-2 (methyl sulfate) | |
Record name | Tricaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044011 | |
Record name | Ethyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 3-aminobenzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11015 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tricaine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11690 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl 3-aminobenzoate | |
CAS RN |
582-33-2 | |
Record name | Ethyl 3-aminobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11552 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl 3-aminobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-amino-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02591PHL19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.